2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Description
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a complex aromatic structure with multiple halogen substitutions
Properties
Molecular Formula |
C8H9BrCl2FN |
|---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
2-(2-bromo-6-chloro-4-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrClFN.ClH/c9-7-3-5(11)4-8(10)6(7)1-2-12;/h3-4H,1-2,12H2;1H |
InChI Key |
ODWRSNVOCLEOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCN)Br)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for creating more complex molecules.
Biological Studies: It is used in research to study the effects of halogenated aromatic amines on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(2-Chloro-6-fluorophenyl)ethylamine
- 1-(4-Bromo-2-fluorophenyl)ethan-1-amine
Uniqueness
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of halogen atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis .
Biological Activity
2-(2-Bromo-6-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, with the CAS number 2913244-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C8H9BrCl2FN, with a molecular weight of approximately 288.97 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C8H9BrCl2FN |
| Molecular Weight | 288.97 g/mol |
| CAS Number | 2913244-60-5 |
| Melting Point | Not specified |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, a study on related monomeric alkaloids demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL for certain derivatives . The presence of electron-withdrawing groups, such as bromine and fluorine, appears to enhance antibacterial efficacy.
Case Study: Structure-Activity Relationship
A structure-activity relationship analysis indicated that the introduction of halogen substituents at specific positions on the phenyl ring significantly impacts antibacterial potency. For example, compounds with both electron-donating and electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Studies have reported that derivatives with similar structures exhibited MIC values against common fungal strains like Candida albicans and Fusarium oxysporum, ranging from 16.69 to 222.31 µM . The antifungal activity was attributed to the ability of these compounds to disrupt cellular membranes or inhibit essential metabolic pathways in fungi.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, similar to other aminophenyl derivatives .
Comparative Analysis
To provide a clearer understanding of its biological activity compared to other compounds, a comparative analysis table is presented below:
| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| This compound | Not specified | Not specified |
| Compound A (related derivative) | 0.0048 mg/mL | 16.69 µM |
| Compound B (another derivative) | 0.0195 mg/mL | 78.23 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
